![molecular formula C15H20N4O2S2 B6435717 N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide CAS No. 2549040-65-3](/img/structure/B6435717.png)
N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents . The molecule also contains a 1,2,4-thiadiazole ring, which is a type of heterocycle. Compounds containing a 1,2,4-thiadiazole ring have been reported to exhibit a wide range of biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through a series of reactions involving nucleophilic substitution and condensation .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the sulfonamide group might undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like sulfonamide would likely make this compound soluble in polar solvents .Scientific Research Applications
Amine Structure and Nomenclature
This compound is an amine, which is a type of organic compound that contains a nitrogen atom . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom . The nomenclature of amines involves an alphabetic list of alkyl groups attached to the nitrogen atom, followed by the suffix -amine .
Antiviral Activity
Indole derivatives, which are structurally similar to the compound , have been found to possess antiviral activity . For example, certain 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .
Anti-inflammatory Activity
Thiazole derivatives, which are also structurally similar to the compound , have demonstrated anti-inflammatory activity comparable to that of standard ibuprofen drug .
Antioxidant Properties
Some N-methyl-1,3,4-thiadiazol derivatives have been found to be good scavengers of DPPH radical, which is a measure of their antioxidant properties .
Pesticidal Activity
1,2,4-triazole derivatives, which share some structural features with the compound , have been found to possess potent pesticidal activity .
Herbicidal Activity
1,2,4-triazole derivatives have also been found to possess potent herbicidal activity .
Antifungal Activity
1,2,4-triazole derivatives have been found to possess potent antifungal activity .
Antimicrobial Activity
Indole derivatives have been found to possess various biological activities, including antimicrobial activity .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S2/c1-12-16-15(22-17-12)19-9-8-14(10-19)18(2)23(20,21)11-13-6-4-3-5-7-13/h3-7,14H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOXPYHWBHKBFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCC(C2)N(C)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide |
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